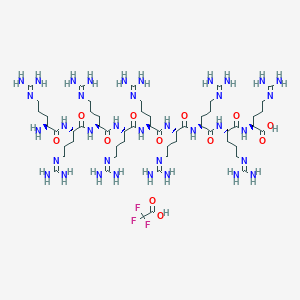
(Arg)9 TFA salt
Overview
Description
Mechanism of Action
Target of Action
The primary target of (Arg)9 TFA, also known as Nonaarginine, H(-Arg)9-OH, (Arg)9 Trifluoroacetate, is the cell membrane . This compound is a cell-penetrating peptide , which means it can cross cell membranes and deliver various molecular cargoes into cells .
Mode of Action
(Arg)9 TFA interacts with its target, the cell membrane, by penetrating it. This is facilitated by the positive charge of the arginine residues, which interact with the negatively charged cell membrane, allowing the peptide to cross the membrane barrier .
Biochemical Pathways
Once inside the cell, (Arg)9 TFA can affect various biochemical pathways. In general, cell-penetrating peptides like (Arg)9 TFA are used to manipulate cellular functions by delivering bioactive cargoes that can modulate specific biochemical pathways .
Pharmacokinetics
As a cell-penetrating peptide, it is expected to have good absorption and distribution properties, given its ability to cross cell membranes .
Result of Action
(Arg)9 TFA exhibits neuroprotective activity with an IC50 of 0.78 μM in the glutamic acid model . It has the capacity to reduce glutamic acid-induced neuronal calcium influx . This suggests that (Arg)9 TFA can protect neurons from excitotoxicity, a pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate .
Action Environment
The action of (Arg)9 TFA can be influenced by various environmental factors. For instance, the presence of heparan sulfate proteoglycans on the cell surface is required for the endocytosis-mediated neuroprotective effect of (Arg)9 TFA . Additionally, the peptide’s stability and efficacy can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
(Arg)9 TFA (143413-47-2 free base) plays a significant role in biochemical reactions, primarily due to its cell-penetrating capabilities. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with heparan sulfate proteoglycans on the cell surface, which facilitates its endocytosis. Additionally, (Arg)9 TFA (143413-47-2 free base) exhibits neuroprotective activity by reducing glutamic acid-induced neuronal calcium influx .
Cellular Effects
(Arg)9 TFA (143413-47-2 free base) influences various cellular processes. It has been shown to protect neurons in glutamic acid models, indicating its potential in neuroprotection. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, (Arg)9 TFA (143413-47-2 free base) can modulate calcium influx in neurons, which is crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of (Arg)9 TFA (143413-47-2 free base) involves its interaction with cell surface proteoglycans, leading to its internalization via endocytosis. Once inside the cell, it can exert its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The neuroprotective effect of (Arg)9 TFA (143413-47-2 free base) is attributed to its ability to reduce calcium influx in neurons, which is mediated by heparan sulfate proteoglycan interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Arg)9 TFA (143413-47-2 free base) can change over time. The compound is stable when stored at -20°C in its powdered form for up to three years and at -80°C in solution for up to one year. Long-term studies have shown that (Arg)9 TFA (143413-47-2 free base) maintains its neuroprotective effects over extended periods, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of (Arg)9 TFA (143413-47-2 free base) vary with different dosages in animal models. At lower doses, it exhibits neuroprotective activity without significant adverse effects. At higher doses, there may be toxic or adverse effects. For example, in rat stroke models, (Arg)9 TFA (143413-47-2 free base) administered intravenously at a dose of 1000 nmol/kg reduces infarct volume, demonstrating its efficacy at this dosage .
Metabolic Pathways
(Arg)9 TFA (143413-47-2 free base) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its cellular uptake and subsequent biochemical actions. The compound’s ability to modulate calcium influx in neurons suggests its involvement in calcium signaling pathways, which are critical for numerous cellular functions .
Transport and Distribution
Within cells and tissues, (Arg)9 TFA (143413-47-2 free base) is transported and distributed through interactions with cell surface proteoglycans. These interactions facilitate its endocytosis and subsequent intracellular distribution. The compound’s localization within cells is influenced by its binding to specific transporters and binding proteins .
Subcellular Localization
(Arg)9 TFA (143413-47-2 free base) is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that (Arg)9 TFA (143413-47-2 free base) reaches specific cellular compartments where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Arg)9 TFA involves the solid-phase peptide synthesis method. This method allows for the sequential addition of arginine residues to a growing peptide chain. The process typically starts with the attachment of the first arginine residue to a solid resin, followed by the stepwise addition of the remaining arginine residues. Each addition involves the use of coupling reagents and protecting groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: In industrial settings, the production of (Arg)9 TFA follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is then purified using high-performance liquid chromatography to remove any impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: (Arg)9 TFA primarily undergoes substitution reactions due to the presence of multiple amino groups in the arginine residues. These reactions can involve the substitution of hydrogen atoms with various functional groups, leading to the formation of derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions involving (Arg)9 TFA include trifluoroacetic acid, which is used to cleave the peptide from the solid resin during synthesis, and various coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Major Products Formed: The major products formed from the reactions involving (Arg)9 TFA are typically derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often used in research to study the effects of specific modifications on the peptide’s properties .
Scientific Research Applications
(Arg)9 TFA has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, it is used to investigate the mechanisms of cell penetration and intracellular delivery of therapeutic agents. In medicine, (Arg)9 TFA is explored for its potential in drug delivery systems, particularly for targeting specific cells or tissues. Additionally, it has industrial applications in the development of new materials and technologies for biomedical research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (Arg)9 TFA include other cell-penetrating peptides such as TAT peptide, penetratin, and Pep-1. These peptides also have the ability to penetrate cell membranes and deliver therapeutic agents into cells .
Uniqueness: What sets (Arg)9 TFA apart from these similar compounds is its high efficiency in penetrating cell membranes and its neuroprotective properties. The presence of nine arginine residues enhances its ability to interact with cell membranes, making it a highly effective cell-penetrating peptide .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQPDCDNEZIVKJ-MXIXLHBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H111F3N36O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


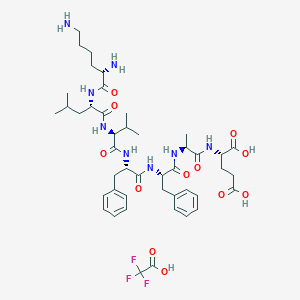
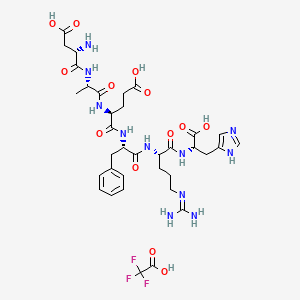
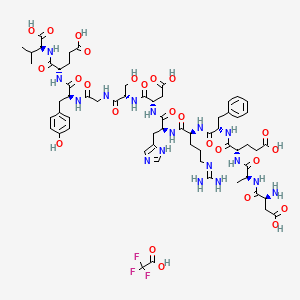
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295784.png)
![(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295794.png)
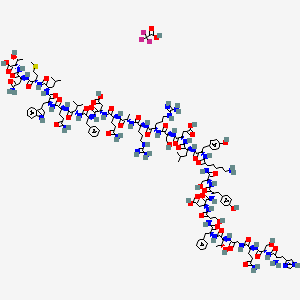
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6295811.png)
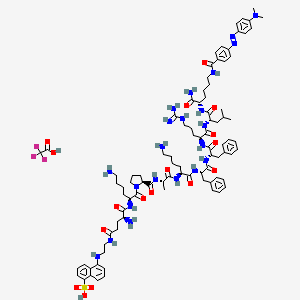
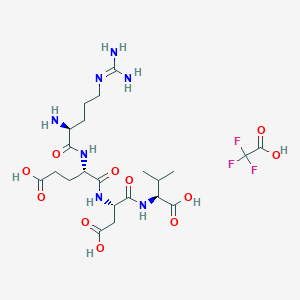
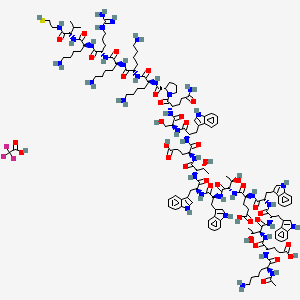
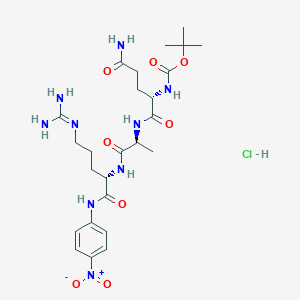
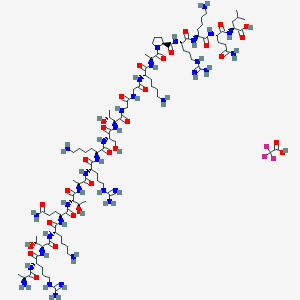
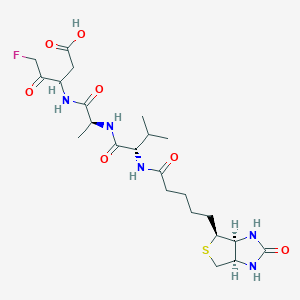
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)
